While the provided papers don't explicitly describe the complete molecular structure of osilodrostat, they highlight key structural features relevant to its mechanism of action. Osilodrostat contains an imidazole nitrogen that directly coordinates with the heme iron in the active site of the target enzymes, CYP11B1 and CYP11B2. [] Additionally, the molecule possesses a fluorinated benzonitrile group that contributes to interactions within the active site. [] This fluorination differentiates osilodrostat from its analog fadrozole and leads to additional interactions within the CYP11B2 active site. []
Osilodrostat functions as a potent, reversible inhibitor of two key cytochrome P450 enzymes: 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2). [] This dual inhibition effectively counteracts the production of both glucocorticoids (cortisol) and mineralocorticoids (aldosterone). [] Its high affinity for CYP11B1 makes it particularly effective in treating Cushing's disease, a condition characterized by excessive cortisol production. [] Recent research suggests that osilodrostat might also inhibit other steps in the steroidogenesis pathway, potentially upstream of CYP11B1, explaining the prolonged adrenal insufficiency observed in some patients after discontinuation of treatment. []
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2